molecular formula C7H11N3O3 B12666624 alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol CAS No. 39893-64-6

alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol

Cat. No.: B12666624
CAS No.: 39893-64-6
M. Wt: 185.18 g/mol
InChI Key: JRXLILGOSVVPCW-UHFFFAOYSA-N
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Description

Secnidazole (5-Nitro Analog)

  • Formula : C₇H₁₁N₃O₃ (same molecular formula)
  • Structure : 1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
  • Key Feature : Nitro group at position 5 enables interaction with microbial nitroreductases.

Ornidazole Derivatives

  • Example : (2S)-1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
  • Structural Variation : Chlorine substitution enhances lipophilicity compared to hydroxyl-containing analogs.

Beta,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol

  • Isomerism : Beta-methyl configuration alters spatial orientation of the side chain.
  • Property Impact : Reduced solubility compared to alpha-methyl derivatives.

These comparisons underscore how minor structural changes—particularly nitro group position and side chain substitutions—dictate physicochemical behavior and biological targeting in this compound class.

Properties

CAS No.

39893-64-6

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(2-methyl-4-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C7H11N3O3/c1-5(11)3-9-4-7(10(12)13)8-6(9)2/h4-5,11H,3H2,1-2H3

InChI Key

JRXLILGOSVVPCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC(C)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization Reaction

One common approach begins with the reaction of 2-nitroacetophenone and ethylenediamine :

  • Step 1: The precursors undergo condensation to form an intermediate imidazole structure.
  • Step 2: Cyclization occurs under controlled conditions to yield the nitroimidazole core.

Reduction Step

The nitro group is selectively reduced using catalysts such as nickel or palladium to enhance reaction efficiency.

Purification

Purification methods like recrystallization or chromatography are employed to achieve high-purity this compound.

Industrial Production

In industrial settings:

Detailed Experimental Procedure

Reaction Conditions

Step Reagents Conditions Catalyst Yield
Cyclization 2-Nitroacetophenone + Ethylenediamine Moderate temperature (50–100°C) None Intermediate
Reduction Nitroimidazole intermediate Hydrogen atmosphere Nickel or Palladium Final product
Purification Crude product Solvent-based recrystallization or chromatography None High purity

Key Observations

  • Temperature control is critical during cyclization to prevent side reactions.
  • The choice of catalyst significantly affects the reduction efficiency.
  • Purification methods must be optimized for pharmaceutical-grade applications.

Mechanistic Insights

The synthesis mechanism involves:

  • Formation of an imidazole ring through nucleophilic substitution.
  • Selective reduction of the nitro group to maintain the integrity of other functional groups.
  • Stabilization of the hydroxyl group via hydrogen bonding during purification.

Challenges in Synthesis

Some challenges include:

  • Managing side reactions during cyclization.
  • Ensuring selective reduction without over-reduction.
  • Achieving consistent yields in large-scale production.

Applications in Research

This compound serves as:

  • A precursor for synthesizing complex molecules.
  • A ligand in coordination chemistry. Its versatile chemistry makes it valuable across multiple scientific domains.

Chemical Reactions Analysis

Types of Reactions: Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-aldehyde.

    Reduction: Formation of alpha,2-Dimethyl-4-amino-1H-imidazole-1-ethanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group may also play a role in hydrogen bonding interactions with biological targets, enhancing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations in Nitroimidazole Derivatives

Table 1: Structural and Functional Comparison of Key Imidazole Derivatives
Compound Name Molecular Formula Key Substituents Key Properties/Applications References
α,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol C₇H₁₁N₃O₃ - NO₂ (C4), -CH₃ (C2), α-CH₃ on ethanol side chain Potential antimicrobial intermediate
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol C₁₁H₁₀Cl₂N₂O - 2,4-dichlorophenyl group, -OH on ethanol Pharmaceutical intermediate; m.p. 134–138°C
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol derivatives Varies - NO₂ (C5), -CH₃ (C2), variable aryl/alkyl groups on ethanol Antimicrobial agents; synthesized via DMSO/CH₃ONa
5-Methyl-2-phenyl-1H-imidazole-4-methanol C₁₁H₁₂N₂O - CH₃ (C5), phenyl (C2), -CH₂OH (C4) Material science applications
1-Benzyl-2-methyl-1H-benzo[d]imidazole C₁₅H₁₄N₂ Benzyl group (N1), -CH₃ (C2), fused benzene ring Antifungal/antibacterial agents

Physicochemical and Spectroscopic Properties

  • Melting Points: Dichlorophenyl derivatives (134–138°C) have higher melting points than non-aromatic nitroimidazoles, likely due to stronger intermolecular forces .
  • Spectroscopic Characterization: FT-IR and NMR data for similar compounds (e.g., 5-methyl-2-phenyl-1H-imidazole-4-methanol) highlight distinct peaks for nitro (∼1660 cm⁻¹) and hydroxyl (∼3300 cm⁻¹) groups, aiding structural validation .

Industrial and Research Relevance

  • Pharmaceutical Intermediates : Both α,2-dimethyl-4-nitro and dichlorophenyl derivatives serve as precursors for complex molecules, though the latter is more established in industrial pipelines .
  • Antimicrobial Potential: Nitroimidazoles with ethanol side chains (e.g., 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) show promise against anaerobic pathogens, suggesting analogous applications for α,2-dimethyl-4-nitro derivatives .

Biological Activity

Alpha,2-Dimethyl-4-nitro-1H-imidazole-1-ethanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Synthesis

This compound features a nitro group attached to an imidazole ring, which is known for its diverse biological properties. The synthesis typically involves the cyclization of 2-nitroacetophenone with ethylenediamine, followed by reduction processes to yield the final product. Catalysts such as nickel or palladium are often employed under controlled conditions to enhance yield and purity.

Antimicrobial Properties

The compound has been investigated for its antimicrobial and antifungal properties due to the presence of the imidazole core. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves the formation of reactive intermediates that can disrupt cellular functions in microbes .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It is believed to act as a radiosensitizer in hypoxic tumor cells, enhancing the efficacy of radiation therapy. The compound's ability to undergo bioreduction leads to the generation of cytotoxic species that target cancer cells selectively .

The biological activity of this compound is primarily attributed to:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Hydroxyl Group Interactions : The hydroxyl group may participate in hydrogen bonding with biological targets, enhancing the compound's overall activity.

Comparative Analysis with Similar Compounds

A comparison with other imidazole derivatives highlights the unique attributes of this compound:

Compound NameBiological ActivityNotable Features
MetronidazoleAntimicrobialWell-known nitroimidazole structure
TinidazoleAntiparasiticSimilar mechanism of action
OrnidazoleAntibacterialUsed for bacterial infections
Alpha,2-Dimethyl...Antimicrobial/AnticancerUnique substitution pattern enhances reactivity

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, with IC50 values indicating significant potency .
  • Antibacterial Tests : In vitro assays revealed strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming some conventional antibiotics .
  • Radiosensitization : Research showed that when used in conjunction with radiotherapy, this compound enhanced tumor cell death in hypoxic conditions significantly more than standard treatments alone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for α,2-dimethyl-4-nitro-1H-imidazole-1-ethanol, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : Starting from 4-nitroimidazole derivatives, introduce the ethanol moiety via SN2 reactions with halogenated precursors. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to enhance regioselectivity .
  • Reductive alkylation : Use catalytic hydrogenation or LiAlH4 to reduce intermediates, ensuring nitro group stability during reduction .
  • Yield optimization : Trials with 2,4-dimethylimidazole precursors show yields up to 75% under inert atmospheres (N₂/Ar), with impurities minimized via recrystallization (methanol/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Key methods :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve imidazole ring proton splitting (δ 7.2–8.1 ppm) and confirm ethanol linkage (δ 3.5–4.5 ppm) .
  • FTIR : Identify nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and hydroxyl bands (~3400 cm⁻¹) .
  • X-ray crystallography : Use SHELX for refinement; ORTEP-3 for visualizing hydrogen bonding (e.g., O–H···N interactions) .

Q. What preliminary biological assays are suitable for evaluating its antifungal activity?

  • Protocols :

  • Agar diffusion : Test against Candida albicans and Aspergillus niger with miconazole as a positive control. MIC values <10 µg/mL indicate potency .
  • Enzyme inhibition : Assay sterol 14α-demethylase activity via UV-Vis spectroscopy (λ = 450 nm for heme disruption) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to fungal cytochrome P450 enzymes?

  • Approach :

  • Molecular docking : Use AutoDock Vina with PDB 5TZ1 (CYP51). Prioritize poses with nitro group oriented toward the heme iron. Validate via MD simulations (NAMD/GROMACS) .
  • QSAR : Corporate Hammett constants (σ) for substituents (e.g., nitro’s electron-withdrawing effect) to predict logP and IC50 .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for nitro group geometry?

  • Resolution :

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to address pseudo-merohedral twinning .
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond angles to identify distortions from crystal packing .

Q. How do environmental factors influence the compound’s stability in agricultural formulations?

  • Degradation studies :

  • Photolysis : Expose to UV light (λ = 254 nm); monitor nitro-to-nitrite conversion via HPLC-MS. Half-life <24 h suggests need for light-stable coatings .
  • Hydrolysis : Test pH-dependent degradation (pH 3–9). Nitro groups show stability at pH 5–7 but hydrolyze above pH 8 .

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